Product packaging for 4-Heptenal(Cat. No.:CAS No. 929-22-6)

4-Heptenal

Cat. No.: B13408354
CAS No.: 929-22-6
M. Wt: 112.17 g/mol
InChI Key: VVGOCOMZRGWHPI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unsaturated Aldehydes in Organic and Biological Chemistry

Unsaturated aldehydes, containing a carbon-carbon double bond conjugated with an aldehyde group, are considered valuable synthetic building blocks in organic chemistry. researchgate.netnih.gov Their inherent reactivity, stemming from the electrophilic nature of the carbonyl carbon and the presence of the double bond, makes them versatile intermediates in various reactions. numberanalytics.compressbooks.pub This reactivity allows them to participate in transformations such as nucleophilic addition, oxidation, and reduction reactions. numberanalytics.com

In organic synthesis, α,β-unsaturated aldehydes are particularly important, often formed through the dehydration of aldol (B89426) products. numberanalytics.comfiveable.me They are widely employed in the targeted synthesis of complex organic molecules, including natural compounds and other molecular scaffolds. nih.govmdpi.commsu.edu The presence of additional functional groups can further enrich their chemical behavior and expand their applications. mdpi.com

In biological contexts, aldehydes, including unsaturated ones, play crucial roles in various processes such as metabolism, energy production, and the synthesis of biomolecules. numberanalytics.com However, their reactivity also means they can interact with biological molecules, potentially leading to oxidative stress and cellular damage through reactions with nucleophilic sites on proteins and DNA. ontosight.ainih.govnih.gov α,β-unsaturated aldehydes, being soft electrophiles, preferentially react with soft nucleophilic thiolate groups on cysteine residues in proteins. nih.gov

Research Trajectories of 4-Heptenal: Historical Context and Contemporary Relevance

Research into this compound has evolved over time, moving from its identification in natural sources to its targeted synthesis and exploration in various chemical applications. Historically, the formation of heptanal (B48729), a related saturated aldehyde, was described as early as 1878 through the fractional distillation of castor oil. wikipedia.org While specific historical research trajectories for this compound itself are less extensively documented in the provided context, its presence as a volatile compound in natural products like fish oils and dairy has been recognized. chemicalbook.comsigmaaldrich.comresearchgate.net

Contemporary research on this compound highlights its relevance in several areas:

Organic Synthesis: this compound serves as an intermediate in the synthesis of various organic compounds. chemimpex.com Methods for its preparation include the Claisen rearrangement of vinyl ether derivatives, starting from penten-1-en-3-ol, and catalytic hydrogenation of 4-heptynal. The Claisen rearrangement yields this compound as a primary product via a sigmatropic rearrangement. Catalytic hydrogenation, often using palladium-on-carbon or Lindlar catalysts, allows for the selective synthesis of the cis isomer. Its reactivity, particularly in oxidation and addition reactions, makes it valuable for forming various derivatives. cymitquimica.com

Food Chemistry and Flavor Research: (Z)-4-Heptenal is recognized as a significant contributor to the aroma profiles in food systems, particularly in seafood and dairy products. sigmaaldrich.comresearchgate.net It is associated with "fishy," "cooked fish," and "potato-like" odors, and its presence can contribute to off-flavors in stored products. researchgate.netresearchgate.net Research explores its role in flavor formation during fermentation processes, such as in traditional fermented tofu. sigmaaldrich.com Studies also investigate its interaction with food proteins, which can influence flavor binding. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are used for its identification and quantification in complex food matrices.

Atmospheric Chemistry: this compound is studied for its reaction kinetics with atmospheric radicals, such as NO₃ radicals, providing data relevant to understanding air pollutants and atmospheric processes. sigmaaldrich.com

These research trajectories underscore the continued interest in this compound, driven by its chemical properties and its presence and impact in diverse environments.

Data Tables

Here are some representative data points related to this compound from the search results:

Property(Z)-4-Heptenal ValueSource
Molecular FormulaC7H12O ontosight.aiontosight.ainih.gov
Molecular Weight112.17 g/mol scentree.co
AppearanceColorless to pale yellow clear liquid cymitquimica.comthegoodscentscompany.com
Boiling Point151-152 °C at 760 mmHg (est) thegoodscentscompany.com
60 °C at 30 mmHg perflavory.com
161 °C scentree.co
Density0.847 g/mL at 25 °C (lit.) sigmaaldrich.com
0.84300 to 0.85200 @ 25.00 °C (est) perflavory.com
Flash Point95 °F (35 °C) TCC (est) thegoodscentscompany.com
110 °F (43.33 °C) TCC perflavory.com
PubChem CID5362814 nih.govfishersci.cauni.lu
Odor DescriptionFatty, green, vegetable; creamy; fishy chemicalbook.comsigmaaldrich.comthegoodscentscompany.com
Water Solubility3511 mg/L @ 25 °C (est) thegoodscentscompany.com
1.31 g/L (ALOGPS) foodb.ca
logP (o/w)1.980 (est) thegoodscentscompany.com
2.09 (ALOGPS) foodb.ca
2.174 (est) perflavory.com

Note: Multiple values for boiling point and density are reported across different sources, potentially due to variations in measurement conditions or isomeric purity.

Detailed Research Findings

Detailed research findings highlight the multifaceted nature of this compound's study:

Synthesis Methods: The Claisen rearrangement is a prominent method for synthesizing cis-4-Heptenal (B146815), starting from 3-pentenol. Another synthetic route involves the partial hydrogenation of 4-heptynal, which can be achieved using catalysts like palladium-on-carbon or Lindlar catalyst to selectively produce the cis isomer.

Flavor Contribution: (Z)-4-Heptenal is a key odorant in various food products. It has been identified in cooked, stored seafood and is believed to form through the retro-aldol condensation of (E,Z)-2,6-nonadienal, a product of lipid autoxidation. researchgate.net Its contribution to the "cold storage flavor" in white fish has been specifically investigated. researchgate.net In dairy, particularly fresh milk, (Z)-4-heptenal is found at very low concentrations (picogram per gram range) but is considered an important odorant due to its low odor threshold. researchgate.net Its concentration can increase during refrigerated storage. researchgate.net

Reactivity Studies: Research includes studying the reaction kinetics of this compound with atmospheric species like NO₃ radicals, which is relevant for understanding its fate and impact in the atmosphere. sigmaaldrich.com

These findings illustrate the diverse areas where this compound is a subject of scientific investigation, ranging from fundamental organic synthesis to its practical implications in food science and environmental chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B13408354 4-Heptenal CAS No. 929-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

929-22-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC=O

Canonical SMILES

CCC=CCCC=O

Origin of Product

United States

Advanced Synthetic Strategies for 4 Heptenal and Its Derivatives

Stereoselective Synthesis of 4-Heptenal Isomers

The synthesis of this compound isomers with controlled stereochemistry relies on specific chemical transformations that dictate the spatial arrangement of the double bond. Two prominent strategies involve the Claisen rearrangement for accessing the (Z)-isomer and catalytic hydrogenation of alkynyl precursors for both isomers, with careful catalyst selection enabling stereoselectivity.

Claisen Rearrangement Methodologies for (Z)-4-Heptenal

The Claisen rearrangement is a powerful -sigmatropic rearrangement widely used in organic synthesis for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orgbyjus.com It involves the thermal rearrangement of allyl vinyl ethers to yield γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgbyjus.comlibretexts.org This methodology is particularly relevant for the stereoselective synthesis of (Z)-4-heptenal.

The reaction proceeds through a concerted mechanism, often favoring a chair-like transition state, which can influence the stereochemical outcome. wikipedia.orgorganic-chemistry.orglibretexts.org

The Claisen rearrangement route to (Z)-4-heptenal typically commences with the synthesis of a suitable vinyl ether intermediate. A common approach involves the reaction of an allylic alcohol, such as pent-1-en-3-ol, with a vinyl ether source under acidic catalysis to form the corresponding allyl vinyl ether. This vinyl ether then serves as the substrate for the subsequent rearrangement. The derivatization step is critical as the structure of the vinyl ether directly impacts the efficiency and stereoselectivity of the rearrangement.

The Claisen rearrangement of the allyl vinyl ether derived from pent-1-en-3-ol proceeds via a -sigmatropic shift, resulting in the formation of this compound. wikipedia.orgorganic-chemistry.org The mechanism involves a cyclic transition state where bond breaking and formation occur simultaneously. wikipedia.orgbyjus.comlibretexts.org

Optimization strategies for this rearrangement focus on maximizing the yield of the desired (Z)-isomer and improving reaction efficiency. Parameters such as temperature, catalyst (if any), and solvent can significantly influence the reaction rate and stereoselectivity. Heating the vinyl ether to temperatures typically between 120–150°C induces the rearrangement. While the thermal Claisen rearrangement is a powerful tool, variations like the Johnson-Claisen or Ireland-Claisen rearrangements, often involving silyl (B83357) ketene (B1206846) acetals or orthoesters, can offer improved control over stereochemistry and allow for lower reaction temperatures. wikipedia.orgbyjus.com

Research findings indicate that careful control of reaction conditions can lead to high yields of this compound. For instance, one reported method involving the Claisen rearrangement of a vinyl ether intermediate derived from penten-1-en-3-ol yielded this compound as the primary product. Subsequent isolation techniques like fractional distillation or chromatographic separation are often employed to obtain the desired (Z)-isomer with high purity, potentially exceeding 95%.

Catalytic Hydrogenation Approaches for 4-Heptynal Precursors

An alternative and widely used strategy for the synthesis of (Z)-4-heptenal involves the selective hydrogenation of 4-heptynal. google.comgoogle.com This method leverages the difference in reactivity between alkynes and alkenes towards hydrogenation catalysts.

The selective reduction of the triple bond in 4-heptynal to a cis double bond is typically achieved using a poisoned palladium catalyst, most notably the Lindlar catalyst. google.comgoogle.comatu.kz The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support, usually calcium carbonate or barium sulfate, and poisoned with lead compounds (such as lead acetate) or quinoline. atu.kzamericanelements.comfishersci.nocardiff.ac.uk This poisoning effect reduces the activity of the palladium, preventing the complete reduction of the alkyne to the alkane and minimizing the hydrogenation of the resulting alkene to the saturated aldehyde. atu.kz

The hydrogenation is carried out under a hydrogen atmosphere, typically at room temperature and atmospheric pressure. google.com The Lindlar catalyst facilitates the syn addition of hydrogen to the alkyne, leading specifically to the formation of the (Z)-alkene geometry. This high stereoselectivity is a key advantage of using the Lindlar catalyst for (Z)-4-heptenal synthesis.

Research has demonstrated the effectiveness of this method. For example, the hydrogenation of 4-heptynal using Lindlar catalyst in ethanol (B145695) at room temperature and atmospheric pressure resulted in a high yield (94%) of cis-4-heptenal (B146815). google.com The reaction selectively reduced the triple bond, leaving the aldehyde functional group intact.

While the Lindlar catalyst is a specific type of poisoned palladium catalyst, other palladium-based catalytic systems can also be employed for the hydrogenation of alkynes. However, achieving high stereoselectivity towards the (Z)-isomer requires careful selection of the catalyst and reaction conditions. Unmodified palladium catalysts, such as palladium on carbon (Pd/C), are generally more active and tend to reduce alkynes all the way to alkanes or produce mixtures of (Z) and (E) isomers and saturated products.

The key to stereochemical control in palladium-catalyzed alkyne hydrogenation lies in modifying the catalyst surface to attenuate its activity and promote selective syn addition of hydrogen. The lead poisoning in Lindlar catalyst serves this purpose. atu.kzamericanelements.comfishersci.nocardiff.ac.uk Other catalyst modifiers or supports can also be explored to tune the catalyst's selectivity.

Ongoing research in palladium catalysis explores new ligands and catalyst architectures, such as palladium capsules, to achieve enhanced chemo- and stereoselectivity in various hydrogenation reactions. semanticscholar.org While these advanced systems may not be specifically optimized for 4-heptynal synthesis yet, they highlight the potential for developing even more efficient and selective palladium-based methods in the future.

The choice between the Claisen rearrangement and catalytic hydrogenation of 4-heptynal depends on factors such as the availability of starting materials, desired isomeric purity, and scale of synthesis. Both methods offer effective routes for the stereoselective preparation of (Z)-4-heptenal, a valuable compound in the flavor and fragrance industry.

Table 1: Comparison of Synthetic Routes to (Z)-4-Heptenal

Synthesis MethodStarting Material(s)Key IntermediateCatalyst/ConditionsPrimary Isomer ProducedTypical YieldStereoselectivity
Claisen RearrangementPent-1-en-3-ol, Vinyl Ether SourceAllyl Vinyl EtherHeat (120-150°C), Acidic Catalyst (optional)(Z)-4-HeptenalModerate to HighVaries, can be high with optimization
Catalytic Hydrogenation of 4-Heptynal4-HeptynalN/ALindlar Catalyst (Pd/CaCO3/Pb) + H2, Room Temp, 1 atm(Z)-4-HeptenalHighHigh (selective syn addition)

Table 2: Example Data from Lindlar Catalyst Hydrogenation of 4-Heptynal

Starting MaterialCatalystSolventTemperature (°C)Pressure (atm)ProductYield (%)Isomeric Purity ((Z)-isomer)Reference
4-HeptynalLindlar CatalystEthanolRoom Temperature1cis-4-Heptenal94Not explicitly stated, implied high (cis) google.com

Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral compounds is a critical area in organic chemistry, particularly for pharmaceuticals and natural products, where stereochemistry significantly impacts biological activity. While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided search results, related research on asymmetric synthesis involving similar aldehyde structures or leading to chiral derivatives provides relevant insights.

Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, studies have explored the asymmetric synthesis of chiral piperazinone derivatives from aldehydes using organocatalysts. rsc.org This involves steps such as catalytic asymmetric α-chlorination of an aldehyde followed by oxidation to yield a homochiral α-chloro acid, which can then be further transformed. rsc.org Although this example uses heptanal (B48729) (a saturated aldehyde) as a starting material, the principles of asymmetric α-functionalization of aldehydes are applicable to unsaturated aldehydes like this compound for generating chiral centers adjacent to the aldehyde group.

Another area of research involves the synthesis of chiral macrocycles like resorcinarenes, which can be derived from the acid-catalyzed condensation of resorcinol (B1680541) with aldehydes such as heptanal. researchgate.net Functionalization of these macrocycles can introduce chirality, and they can serve as chiral templates for asymmetric catalysis. researchgate.net While this does not directly produce chiral this compound, it demonstrates how aldehydes can be incorporated into larger chiral structures for various applications, including potential catalytic roles in asymmetric transformations.

The development of enantioselective methods for creating chiral centers is an active area of research, with promising results being reported for the asymmetric construction of complex chiral skeletons using organocatalytic approaches under mild conditions. mdpi.com These advancements in asymmetric catalysis hold potential for future applications in the stereoselective synthesis of chiral derivatives of this compound.

Biocatalytic and Enzymatic Routes to this compound

Biocatalytic and enzymatic methods offer environmentally friendly and highly selective routes for the synthesis of various compounds, including aldehydes. These approaches often operate under mild conditions, reducing the need for harsh chemicals and high temperatures.

Enzyme-Mediated Transformations (e.g., from Linoleic Acid)

Enzyme-mediated transformations, particularly those involving lipoxygenases (LOXs) and hydroperoxide lyases (HPLs), are significant pathways for the biocatalytic production of volatile aldehydes, including those derived from fatty acids like linoleic acid. researchgate.netmdpi.com

Lipoxygenases are nonheme iron dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids containing a cis, cis-1,4-pentadiene moiety, such as linoleic acid. mdpi.com This reaction leads to the formation of fatty acid hydroperoxides. researchgate.netmdpi.com For linoleic acid, LOX action can produce stereoisomers of 9- and 13-hydroperoxides. mdpi.com

Subsequently, hydroperoxide lyases cleave these fatty acid hydroperoxides into shorter-chain aldehydes and oxo-acids. researchgate.net The specific aldehydes produced depend on the position of the hydroperoxide group on the fatty acid chain and the specificity of the HPL enzyme. For example, while 13-hydroperoxides of linoleic acid primarily yield hexanal (B45976), other aldehydes originate from hydroperoxide degradation. mdpi.com

Although linoleic acid is a common substrate in these pathways, leading frequently to hexanal and other C6 aldehydes, the enzymatic cleavage of related fatty acids or their hydroperoxides can potentially yield this compound. For instance, the oxidative breakdown of fats in fish, which are rich in polyunsaturated fatty acids, is known to produce cis-4-heptenal. chemicalbook.com This process likely involves enzymatic lipid oxidation initiated by enzymes like lipoxygenase, followed by the degradation of hydroperoxides into secondary compounds, including aldehydes. mdpi.commdpi.com Studies have shown that (Z)-4-heptenal can be formed by the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal, which itself is derived from lipid autoxidation. researchgate.net

Biocatalytic processes leveraging LOXs and HPLs from various sources, including plants and microorganisms, are being explored for the production of natural flavor compounds. researchgate.netresearchgate.net While the direct enzymatic pathway specifically yielding this compound from a defined substrate like linoleic acid through a characterized enzyme cascade is not explicitly detailed in the provided snippets, the general principle of enzymatic cleavage of fatty acid hydroperoxides is a highly relevant biocatalytic route for the formation of unsaturated aldehydes.

Microbial Fermentation and Production Systems

Microorganisms play a significant role in the formation of flavor compounds, including aldehydes, through fermentation processes. srce.hr Microbial metabolism can involve the transformation of various substrates into volatile organic compounds.

Microbial cultures can be utilized to produce flavor compounds, either as part of a food fermentation process or specifically for the production of flavor additives. srce.hr While the precise metabolic pathways leading to this compound during these fermentations are not fully elucidated in the provided texts, it is understood that microorganisms can mediate the transformation of precursor molecules into aroma compounds. srce.hr

Engineered microorganisms are also being investigated for the production of specific compounds. For example, Saccharomyces cerevisiae engineered with CYP52 monooxygenases has been shown to achieve conversion of linoleic acid, although the specific product mentioned in this context is not this compound but rather indicates the potential of microbial systems for fatty acid biotransformation.

Research into microbial fermentation processes aims to understand the metabolic pathways involved in flavor production to potentially develop suitable production systems for specific flavor additives like this compound. srce.hr The diversity of microorganisms and their enzymatic capabilities suggests that microbial fermentation could be a viable route for this compound production, possibly through the breakdown or transformation of fatty acid substrates present in the fermentation medium.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce environmental impact, and improve efficiency. chemijournal.comyale.edusigmaaldrich.comscispace.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign production methods.

Solvent-Free and Sustainable Methodologies

One of the key principles of green chemistry is the use of safer solvents and auxiliaries, ideally making their use unnecessary wherever possible. yale.edusigmaaldrich.com Solvent-free synthesis offers significant advantages by eliminating the environmental impact and hazards associated with solvents, as well as simplifying workup procedures and reducing waste. scispace.com

While specific examples of solvent-free synthesis of this compound are not explicitly detailed, research on solvent-free reactions involving aldehydes, including heptanal (a saturated analog), demonstrates the feasibility and benefits of this approach for aldehyde chemistry. For instance, solvent-free aldol (B89426) condensation reactions have been investigated for the synthesis of compounds like jasminaldehyde from heptanal and benzaldehyde (B42025), utilizing solid catalysts. researchgate.netmdpi.comignited.in These studies highlight advantages such as reduced reaction time, no hazardous waste production, and increased selectivity under solvent-free conditions. researchgate.net

Sustainable methodologies in chemical synthesis also encompass the use of renewable feedstocks and the minimization of energy requirements. yale.edu Biocatalytic routes, discussed in Section 2.2, align well with these principles as they often utilize renewable biomass-derived substrates like fatty acids and operate at ambient temperatures and pressures, reducing energy consumption compared to many traditional chemical syntheses. sigmaaldrich.comnih.gov

Developing sustainable methods for this compound synthesis would involve exploring solvent-free or environmentally benign solvent systems (e.g., water, supercritical fluids, deep eutectic solvents) and utilizing renewable starting materials where possible. scispace.comuni-regensburg.degoogle.com

Atom Economy and Process Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste. chemijournal.comyale.edusigmaaldrich.comacs.orgrsc.org The percentage atom economy is calculated as the formula weight of the desired product(s) divided by the sum of the formula weights of all reactants, multiplied by 100%. acs.org

Traditional synthetic routes often involve steps that generate significant amounts of by-products, leading to poor atom economy and substantial waste. rsc.org Designing synthetic methods for this compound with high atom economy is essential for reducing waste generation at the source, which is the primary goal of green chemistry. chemijournal.comyale.eduacs.org

Process efficiency considerations in green chemistry extend beyond atom economy to include factors such as reaction yield, reaction time, energy consumption, and the ease of product separation and purification. Efficient processes minimize resource usage and environmental impact throughout the entire synthesis.

Evaluating and optimizing synthetic routes for this compound based on these green chemistry metrics can lead to the development of more sustainable and economically viable production methods.

Mechanistic Investigations of 4 Heptenal Chemical Reactivity

Fundamental Reaction Pathways of the Aldehyde Moiety

Aldehydes are highly reactive functional groups that readily undergo various transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidative Transformations to Carboxylic Acids and Derivatives

Aldehydes can be oxidized to form carboxylic acids. This transformation involves the addition of an oxygen atom to the carbonyl carbon. For 4-Heptenal, this leads to the formation of 4-heptenoic acid.

Catalytic Oxidation Systems

Catalytic oxidation systems can facilitate the conversion of aldehydes to carboxylic acids under controlled conditions. While specific detailed studies on the catalytic oxidation of this compound are not extensively documented in the immediate search results, the general principles of aldehyde oxidation apply. For instance, heptanal (B48729) (a saturated seven-carbon aldehyde) can be oxidized to heptanoic acid with high yields using oxygen in the presence of rhodium catalysts wikipedia.org. This suggests that similar metal-catalyzed systems could potentially be applied to this compound. Enzymes, such as oxidases, also serve as sustainable oxidation catalysts for alcohols and aldehydes, utilizing molecular oxygen royalsocietypublishing.org. Studies on heptanal oxidation by crown ether-solubilized potassium permanganate (B83412) in non-aqueous solvents have shown the reaction to be first order with respect to both the aldehyde and the oxidant, with a proposed mechanism involving the addition of the permanganate ion to the aldehyde najah.edu.

Autoxidation Mechanisms

Aldehydes, including unsaturated ones like this compound, are susceptible to autoxidation, a process that occurs spontaneously in the presence of oxygen. Autoxidation typically proceeds via a free radical chain mechanism. This involves initiation steps that generate radicals, propagation steps where radicals react with oxygen and the aldehyde to form peroxy radicals and hydroperoxides, and termination steps where radicals combine. Lipid oxidation, which can produce aldehydes like this compound, involves the formation of peroxy radicals that abstract hydrogen atoms from adjacent lipids, perpetuating the chain reaction mdpi.com. These hydroperoxides are unstable and can decompose into secondary oxidation products, including various aldehydes, ketones, and other volatile compounds mdpi.com. While a specific detailed autoxidation mechanism for this compound was not found, the general principles of aldehyde and lipid autoxidation are relevant.

Reductive Transformations to Alcohols

The aldehyde functional group in this compound can be reduced to a primary alcohol, 4-hepten-1-ol. This reaction typically involves the addition of hydrogen to the carbonyl double bond. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) . The reduction of 4-heptynal (an alkyne analog of this compound) to cis-4-Heptenal (B146815) can be achieved through catalytic hydrogenation using a Lindlar catalyst, highlighting the use of hydrogenation for selective reduction in unsaturated systems google.comgoogle.com. Similarly, the reduction of this compound would yield the corresponding alcohol, 4-hepten-1-ol.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack. This is a fundamental reaction pathway for aldehydes and ketones. Nucleophilic addition reactions can lead to a variety of products depending on the nature of the nucleophile. For example, aldehydes and ketones undergo nucleophilic addition with hydrogen cyanide (HCN) in the presence of a catalyst to form hydroxynitriles savemyexams.com.

Aldol (B89426) Condensations involving this compound (as reactant or product)

Aldol condensation is a crucial carbon-carbon bond forming reaction involving the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form an α,β-unsaturated aldehyde or ketone nih.gov. This reaction requires one of the carbonyl compounds to have an alpha-hydrogen atom that can be abstracted by a base to form an enolate. This compound possesses alpha-hydrogens adjacent to the aldehyde group, allowing it to act as both the enolate donor and the electrophilic component in aldol condensation reactions.

While direct examples of this compound self-condensation were not prominently featured in the search results, studies on the aldol condensation of related aldehydes like heptanal with other carbonyl compounds (e.g., cyclopentanone) demonstrate the principles involved nih.govresearchgate.net. These reactions can yield a variety of products, including self-condensation products and cross-condensation products researchgate.net. The aldol condensation of heptanal with benzaldehyde (B42025) is a well-studied example used in the production of jasminaldehyde nih.gov.

This compound has also been identified as a product of retro-aldol condensation. For instance, in boiled potatoes, cis-4-heptenal is formed from the degradation of trans-2,cis-6-nonadienal (B146757) through a water-mediated retro-aldol condensation researchgate.net. This highlights that this compound can be both a reactant and a product in aldol and retro-aldol processes.

Other Addition Reactions

The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions, a characteristic reactivity of carbonyl compounds. evitachem.com Nucleophiles can attack the electrophilic carbon of the carbonyl group, leading to the formation of various adducts. For instance, this compound can react with nucleophiles to form alcohols upon reduction of the carbonyl group. evitachem.com The presence of the double bond can influence the reactivity of the aldehyde group through electronic effects, although the primary site for nucleophilic attack remains the carbonyl carbon.

Reactivity of the Unsaturated Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of significant reactivity, particularly towards electrophilic and radical species. Its reactivity is crucial in atmospheric chemistry and catalytic processes.

Gas-Phase Reactions with Atmospheric Radicals (NO₃, OH, O₃)

This compound undergoes gas-phase reactions with key atmospheric radicals such as nitrate (B79036) (NO₃), hydroxyl (OH), and ozone (O₃). These reactions are important for understanding its atmospheric lifetime and its contribution to secondary atmospheric pollutants. sigmaaldrich.com

Kinetic Studies and Reaction Rate Coefficients

Kinetic studies have investigated the reaction rates of this compound with atmospheric radicals. For (Z)-4-Heptenal, the rate coefficient for the gas-phase reaction with NO₃ radicals at room temperature has been reported. acs.orgnih.gov

RadicalRate Coefficient (k) at Room Temperature (10⁻¹³ cm³ molecule⁻¹ s⁻¹)Reference
NO₃4.03 ± 0.24 acs.orgnih.gov

The reaction rate of organic compounds with NO₃ radicals is generally slower compared to OH radicals, with rate constants often orders of magnitude smaller. copernicus.org However, NO₃ radicals react more rapidly with aldehydes due to the weaker C-H bond adjacent to the carbonyl group and most readily with alkenes via electrophilic addition. copernicus.org

Product Formation Mechanisms

Reactions with atmospheric radicals typically proceed via addition to the double bond or hydrogen abstraction. For unsaturated aldehydes like this compound, addition to the carbon-carbon double bond is a significant pathway.

In the case of OH radical reactions with alkenes, products such as hydroxynitrates, hydroxycarbonyls, and dicarbonyls can be formed depending on the atmospheric conditions, particularly the presence of NO. acs.orgnih.gov While specific product studies for this compound with OH and O₃ were not extensively detailed in the search results, general mechanisms for unsaturated hydrocarbons and aldehydes suggest that addition to the double bond initiates a series of reactions leading to oxygenated products and fragmentation.

Catalytic Hydrogenation Mechanisms and Stereoselectivity

Catalytic hydrogenation of this compound involves the addition of hydrogen gas across the carbon-carbon double bond and/or the carbonyl double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. vedantu.comucalgary.ca

The mechanism typically involves the adsorption of both the alkene and hydrogen onto the catalyst surface. vedantu.comucalgary.ca Hydrogen atoms are transferred from the catalyst surface to the carbon atoms of the double bond, breaking the pi bond and forming two new C-H sigma bonds. vedantu.comucalgary.ca This process is generally stereospecific, often resulting in syn addition, where both hydrogen atoms are added to the same face of the double bond. ucalgary.calibretexts.orglibguides.com

For this compound, selective hydrogenation can target either the alkene or the aldehyde group, or both, depending on the catalyst and reaction conditions. Hydrogenation of the carbon-carbon double bond would yield heptanal, while hydrogenation of the aldehyde group would yield 4-hepten-1-ol. Complete hydrogenation would result in heptan-1-ol.

Stereoselectivity in the hydrogenation of the double bond of this compound, particularly the (Z)-isomer, would lead to the formation of heptanal with specific stereochemistry at the former double bond carbons if those carbons were chiral centers or if the molecule became chiral upon saturation. However, in the case of this compound, hydrogenation of the internal double bond results in a saturated linear aldehyde, heptanal, which does not introduce new stereocenters at positions 4 and 5. Stereoselectivity considerations are more critical when dealing with substituted alkenes or when the hydrogenation creates chiral centers. While general principles of syn addition apply to the alkene hydrogenation, the specific stereochemical outcome for this compound leading to heptanal is less about creating new stereocenters and more about the process of hydrogen addition to the (Z) or (E) configuration.

Catalytic hydrogenation can also be applied stereoselectively in the synthesis of chiral molecules using chiral catalysts or ligands, a process known as asymmetric hydrogenation. wikipedia.org This approach can be used to create enantiomerically enriched products. For example, (Z)-4-Heptenal has been used as a starting material in enantioselective reactions, such as organocatalytic α-oxyamination, which can be coupled with subsequent reductions. rsc.orgresearchgate.net

Cascade and Tandem Reactions involving this compound as a Key Intermediate

This compound can serve as a key intermediate in various cascade and tandem reactions, where a series of reactions occur sequentially in one pot without isolation of intermediates. Its bifunctional nature, possessing both an aldehyde and an alkene, makes it suitable for such transformations.

One example where this compound is implicated as an intermediate is in the retro-aldol condensation of 2,6-nonadienal (B1213864). researchgate.netresearchgate.net This reaction, which can occur in aqueous systems, particularly at alkaline pH or elevated temperatures, yields this compound and ethanal. researchgate.net This highlights this compound's role in the degradation pathways of other unsaturated carbonyl compounds.

While the search results did not provide explicit examples of complex cascade or tandem reactions where pre-synthesized this compound is intentionally used as a starting material to build more complex structures in a one-pot process, its structure suggests potential participation in reactions such as Michael additions to the α,β-unsaturated system (if it were conjugated, but it is not in this compound), Diels-Alder reactions (as a dienophile if activated or as a diene precursor), or sequential reactions involving the aldehyde and alkene functionalities. The use of 4-heptynal as a precursor to this compound via catalytic reduction is an example of a synthetic sequence, although not a one-pot cascade in the strict sense. sci-hub.segoogle.com However, the potential for this compound to act as an intermediate in transformations involving both its alkene and aldehyde character in a sequential manner is inherent to its structure.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The study of chemical kinetics and thermodynamics provides fundamental insights into how fast a reaction proceeds and the extent to which it occurs. For this compound, kinetic studies illuminate the rate at which it undergoes transformations and the factors influencing this rate, such as temperature, concentration, and the presence of catalysts. Thermodynamic analysis, on the other hand, focuses on the energy changes associated with these reactions and the relative stability of reactants and products, determining the feasibility and equilibrium position of a reaction.

The reactivity of aldehydes like this compound is significantly influenced by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. thegoodscentscompany.comthegoodscentscompany.com The alkene moiety can participate in addition reactions. Studies on the gas-phase reactions of cis-4-Heptenal with species like NO₃ radicals provide specific kinetic data relevant to its fate in atmospheric chemistry. fishersci.cawikipedia.orgfishersci.at Furthermore, the formation of cis-4-Heptenal through processes like the retro-aldol condensation of 2,6-nonadienal highlights the influence of conditions such as pH on reaction rates. sigmaaldrich.com

While detailed, comprehensive kinetic and thermodynamic parameters for all potential reactions of this compound are not extensively documented in the readily available literature, the principles of chemical kinetics and thermodynamics, coupled with computational methods, offer powerful tools for investigating its reactivity.

ParameterDescriptionSignificance in this compound ReactivityDetermination Methods
Rate Constant (k) Proportionality constant relating reaction rate to reactant concentrations.Quantifies reaction speed under specific conditions (e.g., with NO₃ radical). fishersci.cawikipedia.orgfishersci.atExperimental kinetic measurements, DFT calculations. zju.edu.cn
Activation Energy (Ea) Minimum energy required for reactants to reach the transition state.Determines the temperature sensitivity of the reaction rate; higher Ea means slower reaction. fishersci.ca36.112.18Arrhenius equation analysis, DFT calculations. zju.edu.cnfishersci.ca
Enthalpy Change (ΔH) Heat absorbed or released during a reaction (exothermic or endothermic).Indicates the energy difference between reactants and products.Calorimetry, thermodynamic calculations.
Entropy Change (ΔS) Change in disorder or randomness of the system during a reaction.Contributes to the spontaneity and temperature dependence of a reaction.Statistical mechanics, thermodynamic calculations.
Gibbs Free Energy Change (ΔG) Predicts the spontaneity and equilibrium position of a reaction (ΔG = ΔH - TΔS).Determines the thermodynamic feasibility of a reaction. fishersci.caThermodynamic calculations.
Equilibrium Constant (K) Ratio of product to reactant concentrations at equilibrium.Indicates the extent to which a reversible reaction proceeds. uni.luExperimental measurements, thermodynamic calculations.

Note: Detailed numerical data for all these parameters specifically for a wide range of this compound reactions is limited in the provided sources. The table illustrates the types of parameters relevant to understanding its reactivity.

Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are valuable probes for elucidating reaction mechanisms, particularly in identifying the atoms involved in bond breaking or formation during the rate-determining step and in characterizing the transition state structure. wikidata.orgwikipedia.org A KIE is observed as a change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. wikidata.org This effect arises primarily from the difference in vibrational frequencies between isotopically substituted molecules, which leads to different zero-point energies and thus affects the activation energy. wikidata.orgwikipedia.org

Primary KIEs occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, typically resulting in a significant change in rate. Secondary KIEs, although smaller, occur when the isotopic substitution is at a position adjacent to the reactive center and can still provide insights into changes in bonding and hybridization at the transition state, potentially involving phenomena like hyperconjugation. wikipedia.org

Activation Energies and Transition State Analysis

The activation energy (Ea) represents the energy barrier that must be overcome for a chemical reaction to occur. fishersci.ca36.112.18nih.gov It is the energy difference between the reactants and the transition state, the highest energy point along the reaction coordinate. fishersci.canih.gov A higher activation energy corresponds to a slower reaction rate because fewer molecules possess sufficient kinetic energy to reach the transition state at a given temperature. fishersci.ca

Transition state analysis involves characterizing the structure, bonding, and electronic distribution of this fleeting, high-energy species. wikipedia.orgnih.govnih.govamericanelements.com Understanding the transition state is key to comprehending why a reaction proceeds through a particular pathway and what factors influence its rate and selectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating activation energies and optimizing transition state geometries, providing detailed insights into the reaction mechanism at a molecular level. zju.edu.cn

While specific activation energies for fundamental reactions of this compound (like simple nucleophilic additions or alkene reactions) are not prominently featured in the immediate search results, studies on related aldehydes and reaction types illustrate the principles. For example, DFT calculations have been used to characterize the mechanism of Alder-ene reactions involving heptanal, determining activation energies and analyzing the transition state structures. nih.govnih.gov Similarly, theoretical studies employing DFT have explored the thermal oxidation mechanism of (E)-4-decenal, a related unsaturated aldehyde, by analyzing potential energy surfaces, activation energies, and rate constants to determine preferred reaction pathways. zju.edu.cn

Origin and Environmental Fate of 4 Heptenal

Biogenic Formation Pathways in Natural Systems

The formation of 4-Heptenal in natural systems predominantly occurs through several biogenic pathways, including lipid oxidation, microbial metabolism, and retro-aldol condensation reactions.

Lipid Oxidation-Derived Mechanisms in Biological Matrices

Lipid oxidation is a significant source of this compound, particularly in biological matrices rich in polyunsaturated fatty acids (PUFAs). This process can be both enzymatic and non-enzymatic.

Polyunsaturated fatty acids, such as linolenic acid (an omega-3 fatty acid), serve as key precursors for the formation of this compound. flybase.orgfishersci.calipidmaps.orgiastatedigitalpress.com The oxidation of these fatty acids, either through autoxidation or enzymatic pathways, leads to the formation of unstable hydroperoxides. mdpi.comencyclopedia.pubwur.nl These hydroperoxides subsequently undergo cleavage reactions, yielding a variety of volatile carbonyl compounds, including this compound. mdpi.comwur.nlnih.gov For instance, linolenic acid (C18:3 n-3) is known to produce this compound upon oxidation. iastatedigitalpress.commdpi.comresearchgate.netresearchgate.net

Enzymes, particularly lipoxygenases (LOXs), play a crucial role in initiating and directing the oxidation of PUFAs. mdpi.comencyclopedia.pubwur.nlhilarispublisher.com Lipoxygenases catalyze the dioxygenation of fatty acids containing a cis,cis-1,4-pentadiene system, leading to the formation of specific fatty acid hydroperoxides. wur.nl These hydroperoxides are then cleaved by hydroperoxide lyases, another class of enzymes, to produce volatile aldehydes. hilarispublisher.com Lipoxygenase activity in fish, for example, can lead to the production of cis-4-Heptenal (B146815) and other volatile compounds responsible for characteristic aromas. mdpi.comencyclopedia.pubnih.govmdpi.com

The rate and extent of lipid oxidation, and thus the formation of this compound, are significantly influenced by environmental factors. Temperature, pH, and oxygen availability are critical parameters. chemicalbook.comufl.edunih.gov Higher temperatures generally accelerate oxidation reactions. wur.nlrsc.org Oxygen is a direct reactant in the formation of hydroperoxides. ufl.edunih.gov The pH of the environment can affect the activity of enzymes involved in enzymatic oxidation and also influence the stability of hydroperoxides and the subsequent breakdown pathways. wur.nlufl.edu For example, studies on lipid oxidation in Spanish mackerel homogenates showed that acidified samples exhibited greater levels of oxidation. ufl.edu The presence of pro-oxidants like metal ions can also enhance lipid oxidation. mdpi.comencyclopedia.pubnih.gov

Microbial Metabolism and Biotransformation Pathways

Microorganisms can contribute to the formation or transformation of this compound through their metabolic processes. Biotransformation by microorganisms involves the alteration of chemical compounds, often making them more hydrophilic for excretion. alliedacademies.orgufrgs.br While the specific pathways for this compound formation by microbes can vary, some microorganisms are known to metabolize fatty acids and produce volatile compounds. iastatedigitalpress.comthegoodscentscompany.com For instance, Saccharomyces cerevisiae has been shown to bioconvert heptanal (B48729) to heptanol. researchgate.net Microbial communities are also involved in the flavor formation during fermentation of foods, where this compound can be present and contribute to the aroma profile. sigmaaldrich.comnih.gov

Retro-Aldol Condensation Products and Formation Mechanisms from Larger Aldehydes

This compound can also be formed through the retro-aldol condensation of larger aldehydes. nih.govchemicalbook.comthegoodscentscompany.com Retro-aldol condensation is a reaction that cleaves a carbon-carbon bond in a β-hydroxy carbonyl compound or an α,β-unsaturated carbonyl compound, essentially reversing an aldol (B89426) reaction. masterorganicchemistry.comlibretexts.orggoogle.com For example, trans-2,cis-6-nonadienal (B146757), a nine-carbon aldehyde derived from linolenic acid, can undergo water-mediated retro-aldol condensation to produce cis-4-Heptenal and propanal. researchgate.net This mechanism contributes to the presence of this compound in various food systems, including boiled potatoes. researchgate.net

This compound: Environmental Fate and Atmospheric Chemistry

This compound is a monounsaturated fatty aldehyde with the molecular formula C7H12O. It exists as cis and trans isomers, with (Z)-4-Heptenal (cis-4-Heptenal) being a notable isomer nih.govfishersci.ca. This compound has been identified in various natural sources and is subject to environmental transformation processes, particularly in the atmosphere.

This compound has been found to occur naturally in various sources, including butter, dried bonito, fish, krill, milk, boiled potato, peppermint, Scotch, spearmint, and wheat bread sigmaaldrich.com. It is also recognized as one of the major carbonyl compounds present in oxidized lipid materials and has been associated with off-flavors in fish oil sigmaaldrich.com. The presence of (Z)-4-Heptenal has been detected in milk and milk products, suggesting its potential as a biomarker for the consumption of these foods foodb.ca.

The environmental fate of this compound is largely determined by its reactivity with atmospheric oxidants and its potential for degradation in different environmental compartments.

Atmospheric Chemistry and Degradation of this compound

Aldehydes, including unsaturated aldehydes like this compound, play a significant role in atmospheric chemistry. They are recognized as important precursors in the formation of tropospheric ozone and OH radicals conicet.gov.arrsc.org. Aldehydes can also serve as sources of secondary organic aerosols (SOAs) through reactions with atmospheric oxidants and photolysis conicet.gov.ar.

Gas-Phase Reactions with Tropospheric Oxidants (OH radicals, NO₃ radicals, Ozone)

In the troposphere, this compound undergoes reactions with key atmospheric oxidants: hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). These reactions are crucial in determining the atmospheric lifetime and transformation products of this compound.

Studies have investigated the reaction kinetics of unsaturated aldehydes with these radicals. For instance, the rate constants for the gas-phase reactions of the NO₃ radical with a series of unsaturated aldehydes, including cis-4-heptenal, have been measured researchgate.netacs.org. The measured room-temperature rate constant for the reaction of NO₃ with cis-4-heptenal is reported as 26.40 ± 0.40 in units of 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ researchgate.netacs.org. Tropospheric lifetimes calculated for unsaturated aldehydes indicate that reactions with both OH and NO₃ radicals provide effective tropospheric sinks for these compounds, with the night-time reaction with NO₃ radicals being a potentially important loss process researchgate.net.

Rate coefficients for the addition of O₃ molecules and OH radicals to the double bond of alkenes and oxygenated volatile organic compounds (OVOCs) at 298 K have been shown to be related conicet.gov.arrsc.org. While specific rate coefficients for the reaction of OH radicals and ozone with this compound were not explicitly detailed for the cis isomer in the provided snippets, studies on similar unsaturated aldehydes (e.g., trans-2-heptenal) provide context for their reactivity with these oxidants conicet.gov.arrsc.org. Aldehydes can be photolyzed in the troposphere and react with OH, NO₃, and O₃ conicet.gov.arrsc.org.

Formation of Secondary Organic Aerosols (SOAs) and Tropospheric Ozone Precursors

The atmospheric oxidation of volatile organic compounds (VOCs), including aldehydes, can lead to the formation of secondary organic aerosols (SOAs) and contribute to the formation of tropospheric ozone conicet.gov.arkit.eduresearchgate.net. SOAs are formed from the atmospheric transformation of organic species and are a significant component of atmospheric particulate matter gatech.edumit.edu. The formation of low-volatility compounds from the oxidation of VOCs is a complex process that contributes to SOA formation mit.edu.

Aldehydes are recognized as important key precursors in the formation of tropospheric ozone conicet.gov.arrsc.org. Their reactions with atmospheric oxidants can produce semi-volatile and low-volatility compounds that can partition into the aerosol phase, contributing to SOA mass kit.edumit.edu. While the provided information highlights the general role of unsaturated aldehydes in SOA and ozone formation, specific detailed research findings on SOA formation directly from this compound were not extensively available in the search results. However, the ozonolysis of other unsaturated aldehydes, such as (E)-2-heptenal, has been shown to produce saturated aldehydes like pentanal as primary products, indicating the potential for complex product formation during the degradation of unsaturated aldehydes conicet.gov.ar.

Environmental Persistence and Transport Mechanisms

The atmospheric lifetime of VOCs varies depending on their reactivity with oxidants and their photolysis rates researchgate.net. For this compound, its reactivity with OH, NO₃, and O₃ radicals suggests that it is subject to atmospheric degradation, limiting its persistence in the air researchgate.netresearchgate.net.

Transport mechanisms for atmospheric compounds are influenced by their physical properties, such as volatility, and their atmospheric lifetime. Compounds with longer atmospheric lifetimes can be transported over greater distances. While specific transport mechanisms for this compound were not detailed, its gas-phase reactions indicate that it is removed from the atmosphere through chemical transformation researchgate.netresearchgate.net. The persistence of volatile compounds in the breath after consumption has been linked to factors like volatility and hydrophobicity, which could offer some insight into potential partitioning behavior, although this is in a biological context researchgate.net.

Degradation in Aquatic and Terrestrial Environmental Compartments

Information specifically on the degradation of this compound in aquatic and terrestrial environmental compartments was limited in the provided search results. However, general principles of chemical degradation in these environments can be considered.

Aldehydes can undergo various transformation processes in water and soil, including biodegradation, hydrolysis, and phototransformation europa.eueuropa.eu. The extent and rate of degradation depend on factors such as the chemical structure of the compound, the presence of microorganisms, pH, temperature, and light exposure europa.eueuropa.eu.

Studies on other aldehydes, such as heptanal (a saturated aldehyde), indicate that they can undergo degradation, for instance, oxidation to corresponding carboxylic acids europa.eu. Heptanal is reported as insoluble in water and less dense than water, suggesting it would float on water if released nih.gov. While this compound is a different compound with a double bond, its behavior in aquatic systems would be influenced by its solubility and density.

The environmental risk of polymers and their degradation products, including aldehydes, in the aquatic environment is an area of study, considering the potential exposure to parent polymers, fragmented particles, leached additives, and degradation products whiterose.ac.uk.

Interactive data tables could be generated if specific quantitative data on reaction rates, product yields, or degradation half-lives in different environmental compartments were consistently available across the search results for this compound. The provided snippets offer some rate constants for gas-phase reactions with NO₃ radicals researchgate.netacs.org and product yields for the ozonolysis of a related compound, (E)-2-heptenal conicet.gov.ar.

Table 1: Rate Constant for the Gas-Phase Reaction of cis-4-Heptenal with NO₃ Radicals

ReactantOxidantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Source
cis-4-HeptenalNO₃ radicalRoom Temperature26.40 ± 0.40 × 10⁻¹⁴ researchgate.netacs.org

Table 2: Primary Products from the Ozonolysis of (E)-2-Heptenal

ReactantOxidantPrimary ProductMolar Yield (%)Source
(E)-2-HeptenalO₃Glyoxal49 ± 4 conicet.gov.ar
(E)-2-HeptenalO₃Pentanal34 ± 3 conicet.gov.ar

Note: Table 2 presents data for (E)-2-Heptenal as a related unsaturated aldehyde, providing insight into potential ozonolysis products of unsaturated C7 aldehydes. Direct product yield data for this compound ozonolysis was not available in the provided snippets.

Advanced Analytical and Spectroscopic Characterization of 4 Heptenal

Chromatographic Separation Techniques for Isomer Analysis

Chromatographic methods are essential for separating 4-Heptenal from complex mixtures and for distinguishing between its geometric isomers, (Z)-4-Heptenal and (E)-4-Heptenal.

Gas Chromatography (GC) with High-Resolution Columns

Gas Chromatography (GC) is a widely used technique for the analysis of volatile organic compounds like this compound. High-resolution capillary columns, often with specific stationary phases, are employed to achieve effective separation. The retention time of this compound on a GC column is a key parameter for its identification, often compared to known standards or retention indices. For instance, cis-4-Heptenal (B146815) has been reported to elute at 872–890 on a DB-5MS column under programmed temperature conditions. GC is frequently coupled with detectors like Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification. The purity of cis-4-Heptenal is often assessed by GC, with reported purities of ≥95.0%. fishersci.cavwr.comtcichemicals.com

Multidimensional Gas Chromatography for Complex Mixtures

For samples with high complexity, such as food aromas or biological extracts, multidimensional gas chromatography (MDGC) techniques offer enhanced separation power compared to one-dimensional GC. MDGC, including heart-cutting GC-GC and comprehensive GC × GC, utilizes two (or more) separation columns with different stationary phases to improve the resolution of coeluting compounds. mdpi.comresearchgate.net This is particularly valuable when analyzing mixtures containing numerous volatile compounds, including isomers, that might not be fully resolved on a single column. While general applications of MDGC for flavor and odor compounds, including other aldehydes like heptanal (B48729), are documented, its specific application to the separation of this compound in complex matrices like rapeseed oil and orange juice highlights its utility in resolving this compound from interfering substances. mdpi.comnih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the structure and functional groups of this compound, complementing the separation achieved by chromatography.

Mass Spectrometry (MS, GC-MS, Tandem MS) for Qualitative and Quantitative Analysis

Mass Spectrometry (MS) is a powerful tool for the identification and quantification of this compound, often coupled with GC (GC-MS). GC-MS allows for the separation of this compound from a mixture before its fragmentation and detection by the mass spectrometer. The characteristic fragmentation pattern of this compound in the mass spectrum serves as a fingerprint for its identification. nih.govfoodb.canist.govhmdb.ca Electron Ionization (EI) is a common ionization technique used in GC-MS analysis of this compound, yielding specific ions that aid in its structural confirmation. nih.govnist.gov

Tandem Mass Spectrometry (MS/MS) provides even greater specificity and sensitivity by subjecting selected ions from the first mass spectrometer to further fragmentation and analysis in a second mass spectrometer. This technique is particularly useful for analyzing complex samples and for the unambiguous identification of target compounds like this compound, even at low concentrations. ncsu.edu Methods utilizing GC-MS/MS have been developed for the simultaneous analysis and quantification of various taste and odor compounds, including cis-4-heptenal, in challenging matrices like drinking water, demonstrating high sensitivity and specificity. ncsu.edu LC-MS/MS has also been explored for the analysis of aldehydes, including heptanal, often involving derivatization to enhance detection. acs.orgnih.govacs.org Predicted collision cross-section values for this compound adducts are available, which can be useful in LC-MS and ion mobility-MS analyses. uni.lu

Data from GC-MS analysis of (Z)-4-Heptenal shows characteristic mass fragments. An example of EI-B mass spectral data includes prominent peaks at m/z 41.0, 68.0, 55.0, 39.0, and 84.0. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms in a molecule, making it invaluable for structural elucidation and the differentiation of stereoisomers. Both ¹H NMR and ¹³C NMR spectroscopy can be applied to the analysis of this compound. While general NMR principles allow for the differentiation of structural isomers based on the chemical shifts, splitting patterns, and integration of signals, applying NMR to distinguish between the cis and trans isomers of this compound would involve analyzing the specific chemical shifts and coupling constants associated with the vinylic protons and the allylic carbons. magritek.comacs.org Although specific detailed NMR data for the stereoisomers of this compound for direct comparison were not extensively found in the immediate search results, NMR is a standard technique for confirming the structure and isomeric purity of organic compounds. Studies on related compounds, such as macrocyclic octaols derived from heptanal, demonstrate the use of ¹H NMR to elucidate conformational behavior and differentiate stereoisomers based on distinct signal patterns. psu.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For this compound, FTIR spectroscopy can confirm the presence of key functional groups such as the aldehyde carbonyl group (C=O) and the carbon-carbon double bond (C=C). The characteristic absorption frequencies for these groups provide valuable information for the identification and structural confirmation of this compound. FTIR spectra for (4Z)-4-Heptenal are available, typically showing distinct peaks corresponding to its functional groups. nih.gov Studies involving FTIR spectroscopy have also been used to investigate structural changes in proteins that affect the release of volatile compounds, which can include aldehydes like this compound, indirectly highlighting the technique's relevance in studies related to the compound. researchgate.net

TechniqueApplicationKey Information Provided
GCSeparation of this compound and its isomers from mixturesRetention time, Purity assessment
MDGCEnhanced separation of this compound in complex matricesImproved resolution of coeluting compounds
MS (GC-MS)Identification and quantificationFragmentation pattern, Molecular weight
Tandem MS (MS/MS)Highly specific identification and quantificationFragment ion analysis for confirmation
NMRStructural elucidation, Stereoisomer differentiationChemical shifts, Coupling constants, Signal integration
FTIRIdentification of functional groups (C=O, C=C)Characteristic absorption frequencies

Quantitative Analysis and Trace Detection Methodologies

Quantitative analysis of this compound often involves techniques capable of handling volatile compounds in complex matrices. Trace detection methodologies are essential when dealing with its low concentrations and significant odor activity values. researchgate.netresearchgate.net

Stable Isotope Dilution Assays for Absolute Quantification

Stable Isotope Dilution Assays (SIDAs) represent a powerful technique for the absolute quantification of analytes, including volatile organic compounds like this compound. This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., D7-hept-cis-4-enal) to the sample matrix. researchgate.netresearchgate.netmedchemexpress.com The native and labeled compounds behave identically during sample preparation and analysis, allowing for accurate quantification by determining the ratio of the two forms, typically via mass spectrometry. researchgate.netresearchgate.netnih.gov

Research has demonstrated the application of SIDAs for quantifying hept-cis-4-enal in complex matrices such as fresh milk. researchgate.net In one study, D7-hept-cis-4-enal was synthesized and used as an internal standard to determine hept-cis-4-enal concentrations in milk, which were found to be in the low to medium picogram per gram range. researchgate.net The SIDA approach provides high accuracy and is less susceptible to variations in sample recovery during extraction and clean-up procedures compared to external standard methods. researchgate.net

Headspace Extraction Techniques (Solid Phase Microextraction (SPME), Solvent-Assisted Flavor Evaporation (SAFE))

Headspace extraction techniques are widely employed for the analysis of volatile compounds by sampling the vapor phase above a sample. This minimizes matrix interference and is particularly suitable for analytes like this compound which are volatile. core.ac.ukmdpi.com

Solid Phase Microextraction (SPME) is a solventless extraction technique that uses a fiber coated with an adsorbent material to extract volatile compounds from the headspace above a sample. core.ac.uktci-thaijo.orgmdpi.com The adsorbed analytes are then desorbed directly into a gas chromatograph for separation and analysis. tci-thaijo.orgmdpi.com SPME offers advantages such as simplicity, high sensitivity, and the ability to be automated. core.ac.uktci-thaijo.org Different fiber coatings are available, offering varying affinities for different classes of compounds. mdpi.com Studies have utilized HS-SPME coupled with GC for the determination of aldehydes like hexanal (B45976) and heptanal in food samples, demonstrating good linearity, precision, and detection limits at the ng/g level. tci-thaijo.org The efficiency of SPME can be influenced by factors such as extraction time, temperature, ionic strength, and pH. core.ac.ukrsc.org

Solvent-Assisted Flavor Evaporation (SAFE) is another technique used for the isolation of volatile and semi-volatile compounds from complex matrices, particularly food samples with high fat content. researchgate.netresearchgate.net SAFE involves the distillation of volatile compounds under vacuum, separating them from the non-volatile matrix components. researchgate.netresearchgate.net This technique has been applied in flavor chemistry research, including the analysis of volatile compounds in milk, and can be coupled with GC-O (gas chromatography-olfactometry) for the identification of odor-active compounds. researchgate.net Compared to other methods, SAFE can provide rapid isolation of volatiles. researchgate.net

Research comparing different extraction methods for volatile analysis in whole milk powder found that SPME recovered a higher number of terpenes and was effective for extracting volatile low boiling point VOCs. mdpi.com The choice of SPME fiber coating and GC column polarity can influence the range of compounds extracted and separated. mdpi.com

Development and Application of Hyphenated Techniques in this compound Research

Hyphenated techniques combine two or more analytical methods in a single system, leveraging the strengths of each technique to provide more comprehensive analysis. chromatographytoday.comijarnd.comchemijournal.com For the analysis of this compound, coupling separation techniques with sensitive detection methods is crucial for identification and quantification in complex mixtures. chromatographytoday.comchemijournal.comijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile organic compounds like this compound. sigmaaldrich.comchromatographytoday.comajpaonline.com GC separates the volatile components of a sample based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of the ionized fragments. chromatographytoday.comijarnd.comajpaonline.com GC-MS is essential for the identification and quantification of this compound in various matrices, including food systems and environmental samples. sigmaaldrich.cominra.fr The mass spectrum of this compound shows characteristic ions that aid in its identification. nih.gov GC-MS methods have been developed and validated for the quantitative analysis of this compound in degraded oils. inra.fr

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging hyphenated technique that combines the separation power of GC with the rapid detection capabilities of IMS. mdpi.comresearchgate.net GC-IMS is particularly useful for the analysis of volatile organic compounds and offers advantages such as low detection limits, high selectivity, and robust operation, making it suitable for non-target screening. mdpi.comresearchgate.net While stand-alone IMS may have lower resolution, coupling with GC improves selectivity and peak capacity. mdpi.com GC-IMS has been applied in food science for volatile compound identification and quality control. mdpi.comresearchgate.netresearchgate.net

Hyphenated techniques like GC-MS and GC-IMS provide enhanced capabilities for the analysis of this compound compared to single techniques. chromatographytoday.comchemijournal.comijpsjournal.com They allow for the separation of this compound from coeluting compounds and provide confirmatory identification through spectroscopic data. chromatographytoday.comajpaonline.com The development and application of these techniques are vital for understanding the occurrence, formation, and impact of this compound in various matrices.

Role of 4 Heptenal in Interdisciplinary Scientific Domains

Sensory Chemistry and Flavor Research

4-Heptenal is a key volatile compound studied in sensory chemistry and flavor research due to its contribution to aroma profiles and off-flavor development in various food matrices. mdpi.com

Mechanisms of Off-Flavor Development in Stored Food Matrices (e.g., lipid oxidation in dairy, fish products)

This compound is significantly associated with the development of off-flavors in stored food, particularly those rich in lipids. It is a major carbonyl compound resulting from the oxidation of lipid materials. scientificlabs.comsigmaaldrich.com In dairy products like milk and butter, cis-4-heptenal (B146815) is present and its increase during refrigerated storage is linked to the development of off-flavors, including a fatty-metallic or trainy (fishy) off-flavor in butter. scientificlabs.comresearchgate.net In fish and fish products, (Z)-4-heptenal is a known contributor to cold storage flavor and "fishy" off-flavor. researchgate.netrsc.org It is an oxidation product of n-3 polyunsaturated fatty acids (PUFAs). mdpi.comresearchgate.net Studies on stored herring mince and grass carp (B13450389) fillets have shown that this compound is among the volatile compounds associated with fishy and rancid odors, and its concentration can increase with storage time. mdpi.comnih.govsciopen.com The formation of this compound in fish can occur through the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal, which is derived from lipid autoxidation. jfda-online.comresearchgate.net The presence and concentration of this compound, alongside other volatile compounds like (E,Z)-2,6-nonadienal and 1-penten-3-one, are important indicators of fishy and metallic off-flavors in fish oil and fish oil-enriched foods. acs.org

Here is a table summarizing some food systems where this compound contributes to aroma or off-flavor:

Food SystemContributionAssociated Odors/FlavorsSource(s)
Cooked/Stored SeafoodAroma component, Off-flavor developmentFishy, grassy, leafy, green, cooked fish, potato-like jfda-online.comresearchgate.net
Fermented Fish SauceAroma componentGenerated during fermentation nih.gov
Mouding SufuFlavor formation during fermentationContributes to overall flavor profile sigmaaldrich.com
Dairy Products (Milk, Butter)Off-flavor development during storageFatty-metallic, trainy (fishy) scientificlabs.comresearchgate.net
Cooked Vegetables (Boiled Potato)Flavor component, Off-flavor developmentPotato-like (low conc.), stale (high conc.), soil aroma researchgate.net
Black TeaAroma compoundCrucial aroma compound, increases during rolling frontiersin.org

Molecular Interactions with Olfactory Receptors and Perception Mechanisms

The perception of this compound's odor is mediated by its interaction with olfactory receptors in the nasal epithelium. dlg.orglumenlearning.com Olfactory sensory neurons express specific olfactory receptor genes, and these receptors bind to odorant molecules, triggering a cascade of signals that lead to the perception of smell. dlg.orgnih.govresearchgate.net Studies using calcium imaging in mouse olfactory neurons have shown that these neurons are highly sensitive to cis-4-heptenal. nih.gov The increase in intracellular calcium evoked by cis-4-heptenal in these neurons is due to a combination of activation mediated by the adenylate cyclase pathway and suppression generated by phospholipase C signaling. nih.gov This suggests that a single olfactory receptor can mediate multiple signaling pathways depending on the ligand, contributing to the complex information processing in the olfactory system. nih.gov While the exact receptors specifically activated by this compound are a subject of ongoing research, its ability to bind to olfactory receptors and elicit specific signaling pathways is fundamental to its role in aroma perception. nih.gov

Biochemical Signaling and Metabolic Processes

Beyond its role in sensory perception, this compound is also implicated in biochemical signaling and metabolic processes. ontosight.ai

Role as Precursors to Important Biomolecules

Aldehydes, including this compound, can act as precursors to important biomolecules within biological systems. ontosight.ai While the specific biomolecules derived directly from this compound require further detailed research, aldehydes in general are reactive intermediates that can be converted into various other functional molecules through metabolic pathways. ontosight.ai For instance, lipid oxidation, which produces this compound, also generates other aldehydes and compounds that can be further metabolized or participate in biochemical reactions. ocl-journal.orgmdpi.com

Involvement in Cellular Signaling Pathways

This compound, like other reactive aldehydes, can be involved in cellular signaling pathways. ontosight.ai Aldehydes can interact with biological molecules, and while this reactivity can sometimes lead to oxidative stress and cellular damage, it also suggests potential roles in signaling processes. ontosight.ai Research indicates that compounds structurally related to this compound, such as 4-hydroxy-2-nonenal (HNE), are known lipid peroxidation products that can be involved in cellular signaling pathways, particularly in response to oxidative stress. While the direct involvement of this compound in specific cellular signaling pathways is an area requiring more dedicated investigation, its presence as a lipid oxidation product suggests a potential role in mediating cellular responses to oxidative events. ontosight.aisciopen.com

Enzymatic Biotransformations involving this compound (e.g., aldehyde decarbonylase activity)

Enzymatic biotransformations involving aldehydes, including those structurally related to this compound, are crucial in biological systems and offer potential for biocatalytic applications. Aldehyde decarbonylases (AD) and aldehyde deformylating oxygenases (cADO), particularly those found in cyanobacteria, catalyze the conversion of fatty aldehydes into alkanes and formate (B1220265) by removing the aldehyde carbonyl group. nih.govacs.org While research highlights the activity of enzymes like the fatty acid photodecarboxylase (CvFAP) on substrates such as heptanal (B48729), demonstrating high turnover numbers, the direct enzymatic biotransformation of this compound via decarbonylation is an area of ongoing investigation within the broader context of aldehyde metabolism and biofuel production pathways. nih.govacs.orgresearchgate.net Studies have explored the use of enzymatic pathways in organisms like Saccharomyces cerevisiae to convert fatty acids to aldehydes and subsequently to alkanes using enzymes such as fatty acid α-dioxygenase and cyanobacterial aldehyde deformylating oxygenase. researchgate.net Although specific data on this compound as a substrate in these precise pathways is not extensively detailed in the provided information, the enzymatic mechanisms involving the decarbonylation of related fatty aldehydes underscore the potential for similar biotransformations of this compound.

Applications in Fine Chemical Synthesis as an Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals, leveraging its dual functionality as an aldehyde and an alkene. Its reactivity allows for diverse chemical transformations, making it a key building block for more complex molecules. chemimpex.comchemimpex.com

This compound is recognized as an intermediate in the synthesis of pharmaceutical intermediates. chemimpex.comechemi.comlookchem.com Its incorporation into synthetic routes can lead to the formation of compounds with potential biological activities. Companies specializing in custom synthesis and the production of pharmaceutical intermediates list this compound as a relevant compound in their offerings. echemi.comlookchem.comperflavory.comthegoodscentscompany.com Research and development efforts in the pharmaceutical sector explore the use of such reactive aldehydes as starting materials for the creation of novel drug candidates or key structural motifs found in pharmaceuticals. lookchem.comontosight.ai

The utility of this compound extends to the field of agrochemicals, where it is employed as an intermediate in the synthesis of bioactive compounds. chemimpex.comchemimpex.com Its integration into synthetic pathways contributes to the development of various agrochemical products, including those with potential applications in crop protection and pest control. chemimpex.comlookchem.comperflavory.comthegoodscentscompany.com The reactive nature of this compound allows for its transformation into diverse structures relevant to agrochemical research and manufacturing.

While specific detailed studies focusing solely on this compound in polymer chemistry are not prominently highlighted in the provided information, its structure contains functional groups (aldehyde and alkene) that are highly relevant in polymer synthesis. Aldehydes can participate in polymerization reactions, such as condensation polymerization, and alkenes are fundamental monomers in addition polymerization. Therefore, the role of this compound in polymer chemistry studies is primarily implicit through its potential to undergo reactions characteristic of aldehydes and alkenes, which are widely utilized in the creation of various polymeric materials. For instance, related aldehydes like heptanal are known to form polymers with compounds such as benzenamine. The reactive properties of this compound suggest its potential as a monomer or co-monomer in the synthesis of specialty polymers, coatings, and adhesives, as indicated by its listed applications in this area. chemimpex.com

Catalysis Science and Reaction Engineering involving this compound

Catalysis plays a vital role in facilitating reactions involving this compound, both in its production and in its transformation into other valuable compounds. ontosight.ai Reaction engineering principles are applied to optimize these catalyzed processes for efficiency and selectivity.

Both heterogeneous and homogeneous catalysis are relevant to reactions involving this compound. Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.orglibretexts.org This type of catalysis is utilized in the production of cis-4-Heptenal, for example, through the catalytic hydrogenation of 4-heptinal using a Lindlar catalyst. google.com

Homogeneous catalysis, on the other hand, involves catalysts dispersed in the same phase as the reactants, typically in a liquid solution. wikipedia.orglibretexts.org While specific detailed examples of homogeneous catalysis directly involving this compound as a reactant in major industrial processes are not extensively provided, aldehydes and alkenes are broadly involved in numerous homogeneous catalytic reactions, such as hydroformylation (though examples provided are for 1-hexene (B165129) to heptanal) and aldol (B89426) condensation (examples provided are for heptanal). researchgate.netacs.org

Catalysis science and reaction engineering focus on understanding the mechanisms of these transformations, optimizing catalyst design, and engineering reaction conditions to achieve desired products with high yields and selectivities. researchgate.netacs.orgethz.ch The choice between heterogeneous and homogeneous catalysis depends on factors such as reaction conditions, ease of catalyst separation and recycling, selectivity requirements, and economic considerations. ethz.ch

PropertyHomogeneous CatalysisHeterogeneous Catalysis
Catalyst PhaseSame as reactants (usually liquid or gas)Different from reactants (usually solid)
Separation of CatalystDifficult, often expensiveRelatively easy
Recycling of CatalystExpensiveUsually straightforward
Active SiteWell-definedOften poorly defined
SelectivityGenerally highCan be lower, influenced by surface properties
Reaction MechanismWell understoodCan be more complex to elucidate
Operating TemperatureGenerally lowerCan operate at higher temperatures
DiffusivityHighCan be an issue, especially with low surface area
Heat TransferHighCan be an issue

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis ethz.ch

The study of catalysis involving compounds like this compound contributes to the broader understanding of catalytic mechanisms and the development of more efficient and sustainable chemical processes.

Supported Catalysts in this compound Production and Reactions

Supported catalysts play a significant role in both the production and transformation of this compound. The synthesis of this compound can involve various catalytic methods. One notable approach is the Claisen rearrangement of vinyl ether derivatives, originating from 3-pentenol. This reaction typically involves acidic catalysis, such as with H₂SO₄, followed by heating to induce the rearrangement and yield a mixture of cis- and trans-4-heptenal isomers.

In the context of hydrogenation reactions, supported catalysts are crucial for converting precursors into this compound or for further transforming this compound itself. For instance, the selective hydrogenation of 4-heptynal to the cis isomer of this compound can be achieved using palladium-on-carbon (Pd/C) or Lindlar catalyst (Pd-CaCO₃) under a hydrogen atmosphere.

Furthermore, supported catalysts are investigated for the hydrogenation of aldehydes like heptanal (a saturated analog of this compound) to their corresponding alcohols. Studies have explored heterogeneous catalysts, including supported Ni-Cr-K catalysts on γ-alumina, for the hydrogenation of 2-propyl-2-heptenal to 2-propyl heptanol. researchgate.net Promising Ni-Cr-Pt catalysts have also been identified for the selective hydrogenation of heptanal to 1-heptanol. researchgate.net

The development of supported ionic liquid catalysts presents a new concept in homogeneous hydroformylation, a process that can produce aldehydes like n,i-heptanal from olefins such as 1-hexene. acs.org These systems involve dissolving a homogeneous catalyst, such as a rhodium precursor with a phosphine (B1218219) ligand, in an ionic liquid phase supported on a solid material. acs.org This approach can offer enhanced activity compared to biphasic ionic liquid systems. acs.org

Supported catalysts based on zeolites with different pore sizes (e.g., 3 Å, 4 Å, and 5 Å) have been explored for hydroformylation reactions, utilizing methods like wetness impregnation to prepare cobalt catalysts. researchgate.net These heterogeneous catalytic strategies are being investigated as alternatives to conventional homogeneous hydroformylation to address issues like catalyst separation and harsh operating conditions. researchgate.net

The use of supported metal and metal oxide catalysts prepared via innovative methods, including those assisted by cyclodextrins, is an area of research aimed at developing more sustainable chemical processes. univ-artois.fr These methods, such as colloidal deposition and wet impregnation, can influence the dispersion and properties of the active metal phases on supports like activated carbons or alumina, impacting catalytic performance in various reactions, including hydrogenation and oxidation. univ-artois.fr

The following table summarizes some examples of supported catalysts and their applications related to aldehyde transformations, including those relevant to this compound or its analogs:

Catalyst TypeSupport MaterialApplicationExample ReactionReference
Palladium-on-carbon (Pd/C)CarbonSelective hydrogenation of alkynals to alkenals4-Heptynal to cis-4-Heptenal
Lindlar catalyst (Pd-CaCO₃)CaCO₃Selective hydrogenation of alkynals to alkenals4-Heptynal to cis-4-Heptenal
Ni-Cr-K catalystsγ-AluminaHydrogenation of α,β-unsaturated aldehydes2-Propyl-2-heptenal to 2-propyl heptanol researchgate.net
Ni-Cr-Pt catalystsNot specifiedSelective hydrogenation of saturated aldehydesHeptanal to 1-heptanol researchgate.net
Supported Ionic Liquid CatalystsSolid supportHydroformylation of olefins1-Hexene to n,i-Heptanal acs.org
Cobalt catalystsZeolite A (3Å, 4Å, 5Å)Hydroformylation1-Hexene to n-heptanal and iso-heptanal researchgate.net
Ruthenium nanoparticlesActivated CarbonHydrogenation of arenesXylenes hydrogenation univ-artois.fr
Cobalt catalystsAlumina, ZirconiaFischer–Tropsch synthesis, VOC oxidationFormaldehyde oxidation univ-artois.fr

Materials Science Implications (e.g., in the degradation of oils and polymers)

This compound has significant implications in materials science, particularly in the context of the degradation of oils and polymers. It is recognized as a volatile compound that can form during the oxidative breakdown of unsaturated fatty acids present in oils. pharmaffiliates.comresearchgate.net Specifically, cis-4-heptenal is a product of the oxidative degradation of fats in fish and is naturally found in fish oils. pharmaffiliates.com

The formation of this compound is linked to the oxidation of n-3 unsaturated fatty acids (PUFA). researchgate.net For example, it can be derived from the lipid oxidation of these fatty acids. researchgate.net In edible oils, volatile aldehydes, including heptanal (a related compound), are formed during oxidation and can contribute to off-odors and flavor deterioration. tandfonline.comresearchgate.net The oxidative degradation rate of fatty acids like linolenic acid is faster than that of linoleic acid and oleic acid, and linolenic acid is a source of degradation products such as (E,E)-2,4-heptadienal. tandfonline.com While this compound itself is not explicitly listed as a primary degradation product of linolenic acid in all contexts, related heptenals and heptadienals are commonly observed. tandfonline.com

Research on the oxidative stability of edible oils during storage has shown that the relative content of heptanal in certain oils, such as rapeseed oil and soybean oil, increases with the level of oxidation. tandfonline.com This highlights the role of such aldehydes as indicators of lipid oxidation and the degradation state of the oil. tandfonline.comresearchgate.net

In the realm of polymer science, while this compound is not a direct monomer for common synthetic polymers, its presence or formation can be relevant in the context of polymer degradation, particularly when polymers are used in contact with or derived from natural oils and fatty acids. Polymer degradation itself can occur through various mechanisms, including thermal, thermal-oxidative, photochemical, and hydrolytic processes. wikipedia.orgcoolmag.netuw.edu.pl

Thermal degradation of polymers involves chemical changes at elevated temperatures, even without oxygen, leading to chain scission and changes in molecular weight and properties. wikipedia.orgtainstruments.com Thermal-oxidative degradation, which involves oxygen, can occur at lower temperatures and also leads to chain scission and the formation of degradation products. coolmag.net The presence of certain chemical structures, like diene or tertiary carbons in polymers, can make them less resistant to radical oxygen attack during thermal-oxidative degradation. coolmag.net

While direct research linking this compound to the degradation of synthetic polymers is less common, the principles of oxidative degradation in oils, which produce compounds like this compound, can be analogous to oxidative processes that might occur in polymers containing unsaturated segments or additives derived from natural lipids. The volatile nature of this compound also means it could potentially interact with or be released from polymeric packaging materials in contact with degrading oils.

Furthermore, vegetable oils, including those containing fatty acids that can degrade to aldehydes, are being explored as renewable feedstocks for the production of bio-based chemicals and polymer materials. icevirtuallibrary.comnih.gov Castor oil, for instance, is a source of ricinoleic acid, which can be processed to yield compounds like heptanal and undecylenic acid, used in the preparation of fine chemicals and polymer materials such as polyurethanes and polyesters. icevirtuallibrary.comnih.gov In this context, understanding the degradation pathways of the precursor oils and the potential formation of compounds like heptenal is important for controlling the quality and stability of the resulting bio-based polymers.

The degradation of polymers can be influenced by their chemical composition, molecular weight, and crystallinity. nih.gov Biodegradable polymers, often containing hydrolyzable bonds, are designed to degrade in the environment, and this process can sometimes involve the action of microorganisms and enzymes. coolmag.netnih.gov While this compound is a product of lipid oxidation, the broader study of degradation in materials science encompasses the breakdown of various organic compounds, including those that might be present as impurities or formed during the aging of materials.

Here is a table illustrating the link between fatty acid oxidation in oils and the formation of volatile aldehydes relevant to degradation:

Fatty Acid PrecursorExample Degradation Products (Aldehydes)Relevance to Degradation in MaterialsReference
n-3 Unsaturated Fatty Acidscis-4-HeptenalIndicator of oxidative breakdown in oils, contributes to off-flavors. pharmaffiliates.comresearchgate.net
Linoleic acidHexanal (B45976), Pentanal, Heptanal, trans-2-heptenalVolatile indicators of oxidation in edible oils. tandfonline.com
Oleic acidNonanal, OctanalVolatile indicators of oxidation in edible oils. tandfonline.com
Linolenic acidtrans, trans-2,4-Heptadienal, trans-2-hexenalVolatile indicators of oxidation in edible oils. tandfonline.com
Ricinoleic acidHeptanal, 10-undecenoic acidProducts from thermal fragmentation of castor oil, used in bio-based polymers. nih.gov

Computational and Theoretical Modeling of 4 Heptenal

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of 4-Heptenal. These methods solve the Schrödinger equation, or a simplified form of it, to predict a wide range of molecular properties from first principles.

DFT is widely employed to map out the potential energy surfaces of chemical reactions involving unsaturated aldehydes. While specific studies on this compound are not abundant, the methodologies can be illustrated by research on analogous molecules like (E)-4-decenal. In such studies, DFT calculations are used to explore reaction mechanisms, such as thermal oxidation, by identifying intermediates, transition states, and products.

The process involves optimizing the geometry of all species along a proposed reaction coordinate. Transition states are located as first-order saddle points on the potential energy surface and are verified by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states. This type of analysis is crucial for understanding how this compound might be formed or how it degrades under various conditions.

Interactive Table: Hypothetical DFT-Calculated Energies for a Reaction Pathway of an Unsaturated Aldehyde

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
ReactantsB3LYP/6-31G(d)0.0-
Transition State 1B3LYP/6-31G(d)25.525.5
IntermediateB3LYP/6-31G(d)-5.2-
Transition State 2B3LYP/6-31G(d)15.821.0
ProductsB3LYP/6-31G(d)-12.3-

This compound can exist as multiple isomers, including geometric isomers around the C4=C5 double bond ((E)- and (Z)-isomers) and various conformers arising from rotation around its single bonds. Quantum chemical methods are essential for determining the relative stability of these different forms. nih.gov

The conformational space is typically explored by systematically rotating dihedral angles and performing geometry optimizations for each starting structure. The resulting energies, after correction for zero-point vibrational energy (ZPVE), provide the relative stabilities of the conformers. Studies on similar conjugated systems show that the s-trans conformer (where the single bond connecting the conjugated system is in a trans orientation) is often more stable than the s-cis conformer by a few kcal/mol due to reduced steric hindrance. semanticscholar.orgmdpi.com For this compound, the (E)-isomer is generally expected to be slightly more stable than the (Z)-isomer.

Interactive Table: Representative Calculated Relative Energies of this compound Isomers

Isomer/ConformerMethodΔE (kcal/mol)ΔG (kcal/mol)Population (%) at 298 K
(E)-4-Heptenal (s-trans)B3LYP/6-31+G(d)0.000.0075.1
(E)-4-Heptenal (s-cis)B3LYP/6-31+G(d)2.152.053.9
(Z)-4-Heptenal (s-trans)B3LYP/6-31+G(d)0.450.4820.5
(Z)-4-Heptenal (s-cis)B3LYP/6-31+G(d)2.802.750.5

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. For this compound, these predictions can aid in the interpretation of experimental spectra.

Rotational Spectroscopy : High-level ab initio calculations, such as coupled-cluster methods, can predict rotational constants (A, B, C) with high accuracy. rsc.org These constants are fundamental for identifying molecules in the gas phase, for instance, in astrochemistry. The permanent electric dipole moment can also be calculated, which determines the intensity of rotational transitions.

Vibrational Spectroscopy : DFT calculations are widely used to compute harmonic vibrational frequencies and infrared (IR) intensities. uit.nonih.govnih.govresearchgate.net These theoretical spectra, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and Raman spectra, allowing for confident assignment of vibrational modes, such as the characteristic C=O and C=C stretching frequencies in this compound.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). semanticscholar.org These calculations can help assign peaks in experimental NMR spectra and can even be used to distinguish between different isomers and conformers based on subtle differences in their electronic environments. semanticscholar.orgmdpi.com

Interactive Table: Hypothetical Predicted Spectroscopic Data for (E)-4-Heptenal

PropertyMethodPredicted Value
Rotational Constant ACCSD(T)/cc-pVTZ4520.1 MHz
Rotational Constant BCCSD(T)/cc-pVTZ850.5 MHz
Rotational Constant CCCSD(T)/cc-pVTZ780.2 MHz
Dipole Moment (μ)B3LYP/6-311++G(d,p)2.85 D
C=O Stretch Freq. (ν)B3LYP/6-311++G(d,p)1745 cm⁻¹ (scaled)
C=C Stretch Freq. (ν)B3LYP/6-311++G(d,p)1670 cm⁻¹ (scaled)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of intermolecular interactions. For this compound, MD simulations can reveal how it interacts with itself in the liquid phase or with other molecules, such as solvents or materials.

The simulations can be analyzed to provide quantitative data, such as binding energies and radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another.

Kinetic Modeling of Formation and Degradation Pathways

Kinetic modeling combines theoretical rate constants with concentration data in a set of differential equations to simulate the evolution of a chemical system over time. This is particularly important for understanding the fate of this compound in complex environments like the atmosphere or industrial processes.

In the troposphere, the primary degradation pathway for volatile organic compounds like this compound is reaction with hydroxyl (OH) radicals during the day, and potentially with nitrate (B79036) (NO₃) radicals at night and ozone (O₃).

τ = 1 / (kOH * [OH])

Assuming a typical 24-hour average global tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound would be approximately 11 hours. This short lifetime indicates that it is rapidly removed from the atmosphere and will not persist or be transported over long distances.

Kinetic models would further incorporate subsequent reactions, such as the addition of the OH radical to the double bond or abstraction of the aldehydic hydrogen, to predict the formation of secondary products like smaller carbonyls and organic nitrates, which can contribute to the formation of secondary organic aerosol (SOA).

Interactive Table: Atmospheric Lifetime Estimation for this compound

ReactantRate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)Avg. [OH] (molecules cm⁻³)Calculated Lifetime (τ)
OH Radical2.45 x 10⁻¹¹1 x 10⁶~11.3 hours

Future Research Directions and Methodological Challenges in 4 Heptenal Studies

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

Current synthesis methods for cis-4-Heptenal (B146815) often involve controlled oxidation of lipid precursors like linoleic acid or enzymatic pathways. The Claisen rearrangement of vinyl ether derivatives, starting from 3-pentenol, is another cornerstone method. However, future research needs to focus on developing novel synthetic routes that are more sustainable and offer enhanced selectivity. diva-portal.org This includes exploring green chemistry approaches to minimize waste and energy consumption. Achieving high stereoselectivity, particularly for the cis isomer which is often the predominant form with specific sensory properties, remains a key challenge. Research into asymmetric hydrogenation using transition-metal catalysts demonstrates potential for selective synthesis of chiral compounds, which could be relevant for stereoselective 4-Heptenal synthesis or related derivatives. diva-portal.org The development of efficient and selective catalysts, potentially utilizing novel materials, is crucial for improving synthetic yields and reducing unwanted byproducts. dntb.gov.ua

Elucidation of Complex Biological and Environmental Formation and Degradation Pathways

This compound is known to form from the lipid oxidation of n-3 unsaturated fatty acids (PUFA). researchgate.net Specifically, it can be generated through the degradation of t2,c6-nonadienal via a water-mediated retro-aldol condensation reaction. researchgate.net In fish, its formation is linked to lipid oxidation and degradation by endogenous enzymes. oup.com Environmental adsorption from aquaculture environments containing unpleasant flavor compounds can also contribute to its presence in freshwater fish. oup.com The degradation of secondary lipid oxidation products, including aldehydes, to tertiary products like alkyl furans and ketones, adds another layer of complexity to these pathways. mdpi.com

Future research needs to fully elucidate the intricate biological and environmental pathways of this compound formation and degradation. This includes understanding the specific enzymatic and non-enzymatic mechanisms involved, the influence of various environmental factors (such as pH, temperature, and microbial activity), and the role of precursor molecules. oup.comresearchgate.netnih.gov Challenges lie in isolating and identifying the various intermediates and enzymes involved in these complex cascades. Research into off-flavor compounds in fish highlights the need for a deeper understanding of these formation mechanisms for effective deodorization strategies. oup.com Studies on the degradation of volatile compounds in different matrices, like blood samples, also involve aldehydes such as heptanal (B48729), emphasizing the complexity of environmental degradation processes. frontiersin.org

Advancements in In Situ and Real-Time Analytical Methodologies for Complex Matrices

Detecting and quantifying this compound in complex matrices like food products (e.g., dairy, seafood, potatoes) presents significant analytical challenges due to its volatile nature and low concentrations. researchgate.netresearchgate.netchalmers.se Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is considered a standard method for isolating and quantifying this compound in such matrices. However, analyzing complex matrices, particularly those found in nature, often requires extensive sample preparation, which can be a bottleneck. jeolusa.commdpi.commdpi-res.com

Advancements are needed in in situ and real-time analytical methodologies that minimize sample preparation and allow for continuous monitoring. Techniques like direct analysis in real time–high resolution mass spectrometry (DART-MS) offer opportunities to circumvent some of these challenges in complex matrices. jeolusa.com Near-infrared spectroscopy coupled with chemometrics shows promise for in situ analysis of lipid oxidation in food products, which could potentially be extended to monitor this compound formation. wallonie.be The challenge lies in developing methods with sufficient sensitivity and selectivity to detect this compound at trace levels within dynamic and complex environments. chalmers.semdpi.commdpi-res.com Full automation of techniques like HS-SPME-GC-MS-QTOF for fish tissue analysis is challenging due to continuous changes in volatiles during holding times. chalmers.se Miniaturized sample preparation techniques using advanced materials also offer potential for more efficient extraction from complex matrices. researchgate.net

Integration of Multiscale Computational Approaches for Comprehensive Understanding

Computational modeling, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental studies by providing insights at the atomic level. researchgate.netuva.nl MD simulations have been used to model the interaction of (Z)-4-heptenal with materials like polyethylene (B3416737) terephthalate (B1205515) (PET) fibers, offering insights into binding mechanisms and energies. wpmucdn.com Computational approaches can also be used to approximate kinetic rate constants and investigate the sensitivity of systems. uva.nl

Integrating multiscale computational approaches is crucial for a comprehensive understanding of this compound's behavior. This includes using computational chemistry to study reaction mechanisms and kinetics, molecular dynamics to simulate interactions with biological and material systems, and potentially larger-scale modeling to understand its distribution and fate in the environment. researchgate.netuva.nlwpmucdn.com Challenges include the accuracy of force fields and computational models for complex organic molecules and matrices, as well as the computational cost associated with large-scale simulations. researchgate.netwpmucdn.com Computational toxicology approaches are also being applied in risk assessment for related aldehydes like n-heptanal. ornl.gov

Addressing Stereochemical Control in both Synthesis and Biotransformations

This compound exists as cis and trans isomers, with the cis isomer often being more relevant to specific aromas. Controlling the stereochemistry during synthesis is a significant challenge, particularly for creating the desired cis isomer with high purity. acs.org Research into asymmetric synthesis, including organocatalytic approaches, is vital for achieving this control. acs.org

Furthermore, understanding and controlling the stereochemical outcomes of biotransformations involving this compound or its precursors is equally important. Enzymes involved in lipid metabolism and volatile compound formation can exhibit stereoselectivity. Future research should investigate the stereochemistry of this compound produced through enzymatic pathways and explore the potential for using biocatalysis to produce specific stereoisomers or related chiral compounds. researchgate.netnih.gov Studies on the stereochemistry of other aldehyde-derived adducts highlight the importance of stereochemical control in biological systems. acs.org

Fostering Interdisciplinary Research Synergies for Broader Impact

Addressing the complexities of this compound requires a multidisciplinary approach. Its relevance spans chemistry (synthesis, analysis), biology (formation pathways, biological effects), food science (flavor, quality), and environmental science (occurrence, degradation).

Fostering interdisciplinary research synergies is crucial for advancing the field and achieving a broader impact. This involves collaborations between organic chemists, analytical chemists, biochemists, food scientists, environmental scientists, and computational modelers. Examples of interdisciplinary research are already seen in areas like studying malodor molecules in textiles using molecular dynamics simulations and investigating volatile organic compounds in forensics. frontiersin.orgwpmucdn.com Collaborative efforts can lead to a more holistic understanding of this compound, from its molecular properties and synthesis to its complex roles in various natural and engineered systems.

Q & A

What are the standard analytical techniques for identifying and quantifying 4-Heptenal in complex mixtures?

Basic Research Question
To characterize this compound (C₇H₁₂O), researchers typically employ gas chromatography-mass spectrometry (GC-MS) for separation and quantification, complemented by nuclear magnetic resonance (NMR) for structural elucidation. Key steps include:

  • Sample Preparation : Use inert solvents (e.g., hexane) to avoid degradation .
  • GC-MS Parameters : Capillary columns (e.g., DB-5MS), splitless injection, and electron ionization (EI) at 70 eV for fragmentation patterns .
  • NMR Analysis : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to resolve alkene protons (δ 5.0–6.0 ppm) and carbonyl groups (δ 9.0–10.0 ppm) .
  • Validation : Calibration curves with internal standards (e.g., dodecane) to ensure precision (±5% RSD) .

How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

Basic Research Question
Stability studies require controlled manipulation of variables:

  • Independent Variables : Temperature (25–60°C), pH (3–10), and exposure to light/oxidizers .
  • Dependent Variables : Degradation rate (via GC-MS peak area reduction) and formation of oxidation byproducts (e.g., 4-heptenol) .
  • Experimental Design : Use factorial designs to assess interactions between variables. Replicate trials (n ≥ 3) to ensure statistical power .
  • Data Collection : Monitor time-dependent changes using accelerated stability testing (e.g., 40°C/75% RH for 30 days) .

What advanced computational methods predict the reactivity of this compound with nucleophiles or electrophiles?

Advanced Research Question
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Reactivity Sites : Calculate Fukui indices to identify electrophilic (carbonyl carbon) and nucleophilic (α,β-unsaturated carbons) regions .
  • Transition States : Use intrinsic reaction coordinate (IRC) analysis to validate intermediates in aldol condensation or Michael addition .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

How should researchers address contradictions in reported reaction kinetics of this compound across studies?

Advanced Research Question
Discrepancies may arise from methodological differences. Resolution strategies include:

  • Systematic Review : Meta-analysis of published conditions (e.g., solvent polarity, catalyst loading) to identify confounding factors .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, anhydrous ethanol) .
  • Statistical Analysis : Apply ANOVA to compare datasets and isolate variables causing variance (p < 0.05) .
  • Principal Contradiction Analysis : Identify the dominant factor (e.g., oxygen presence) influencing kinetic outcomes .

What strategies optimize the synthesis yield of this compound using response surface methodology (RSM)?

Advanced Research Question
RSM integrates multivariable optimization:

  • Variables : Catalyst concentration (0.1–1.0 mol%), reaction time (2–24 hrs), and temperature (50–100°C) .
  • Central Composite Design : Test 20–30 experimental runs to model quadratic interactions .
  • Validation : Confirm optimal conditions (e.g., 0.5 mol% catalyst, 80°C, 12 hrs) with triplicate syntheses yielding >85% purity .

How can spectroscopic discrepancies in this compound data be resolved?

Advanced Research Question
Conflicting NMR/IR data require cross-validation:

  • Multi-Technique Approach : Compare FTIR (C=O stretch ~1700 cm⁻¹) with ¹³C NMR (δ ~200 ppm) .
  • Reference Standards : Use commercially synthesized this compound (CAS 929-22-6) as a benchmark .
  • Collaborative Studies : Share raw spectra via open-access platforms for peer validation .

What ethical considerations apply to toxicological studies of this compound in model organisms?

Basic Research Question
Follow institutional guidelines for humane endpoints:

  • Dose Limitation : Use OECD TG 423 protocols (e.g., ≤2000 mg/kg for acute toxicity) .
  • Data Transparency : Report all adverse effects (e.g., respiratory distress) regardless of statistical significance .
  • Peer Review : Submit methodologies to ethics committees before experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.